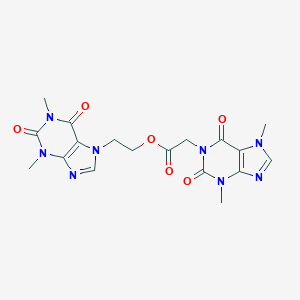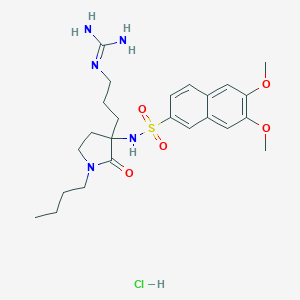
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride (also known as BAY 41-2272) is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of physiological effects.
Mécanisme D'action
BAY 41-2272 works by binding to the heme group of sGC, which activates the enzyme and increases the production of cyclic guanosine monophosphate (cGMP). This molecule then activates downstream signaling pathways that lead to relaxation of smooth muscle cells and vasodilation. Additionally, cGMP has been shown to have anti-inflammatory effects, which may contribute to the therapeutic effects of BAY 41-2272.
Effets Biochimiques Et Physiologiques
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory and anti-inflammatory effects, BAY 41-2272 has been shown to improve endothelial function, reduce platelet aggregation, and inhibit smooth muscle cell proliferation. These effects make BAY 41-2272 a promising candidate for the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BAY 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of sGC activation without the confounding effects of other signaling pathways. Additionally, BAY 41-2272 has been shown to be stable in various experimental conditions, making it a reliable tool for studying sGC activation. However, one limitation of using BAY 41-2272 is its relatively low potency compared to other sGC activators, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
Future research on BAY 41-2272 and other sGC activators should focus on their potential therapeutic applications in various disease states. In addition to cardiovascular and inflammatory diseases, sGC activators may have potential in the treatment of pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases. Additionally, further studies on the mechanism of action of sGC activators may lead to the development of more potent and specific compounds with fewer side effects.
Méthodes De Synthèse
The synthesis of BAY 41-2272 involves several steps, starting with the reaction of 6,7-dimethoxy-2-naphthalenesulfonyl chloride with 1-butyl-3-aminopyrrolidine. The resulting intermediate is then treated with guanidine, followed by reaction with propyl bromide to form the final product. The yield of this synthesis method is reported to be around 50%, and the purity of the compound can be improved through various purification techniques.
Applications De Recherche Scientifique
BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Studies have shown that sGC activators like BAY 41-2272 can improve vascular function, reduce blood pressure, and prevent the development of atherosclerosis. Additionally, BAY 41-2272 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
173440-64-7 |
|---|---|
Nom du produit |
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride |
Formule moléculaire |
C24H36ClN5O5S |
Poids moléculaire |
542.1 g/mol |
Nom IUPAC |
2-[3-[1-butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C24H35N5O5S.ClH/c1-4-5-12-29-13-10-24(22(29)30,9-6-11-27-23(25)26)28-35(31,32)19-8-7-17-15-20(33-2)21(34-3)16-18(17)14-19;/h7-8,14-16,28H,4-6,9-13H2,1-3H3,(H4,25,26,27);1H |
Clé InChI |
BQEBDKGJYGKUMP-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1=O)(CCCN=C(N)N)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)OC)OC.Cl |
SMILES canonique |
CCCCN1CCC(C1=O)(CCCN=C(N)N)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)OC)OC.Cl |
Synonymes |
1-butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride SPI 501 SPI-501 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




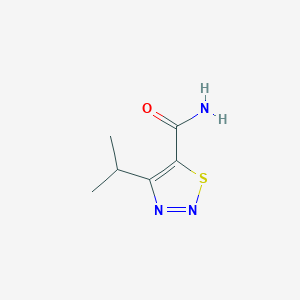
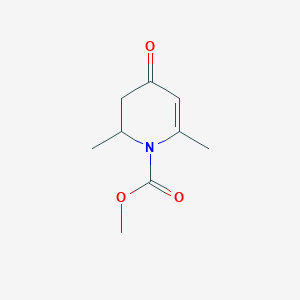

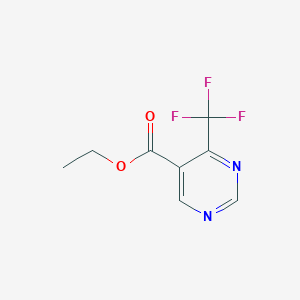
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
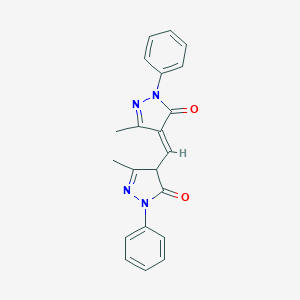
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
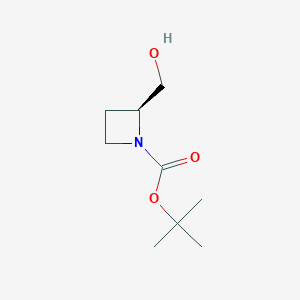
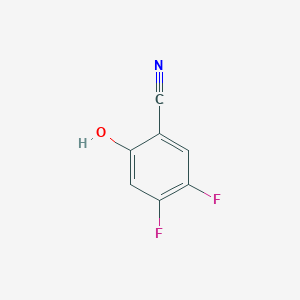
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
